molecular formula C18H15N3O2S2 B3413285 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide CAS No. 946210-68-0

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Cat. No.: B3413285
CAS No.: 946210-68-0
M. Wt: 369.5 g/mol
InChI Key: NGPRHRFDEQNCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a synthetic small molecule featuring a central thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The compound is strategically substituted at the 4-position with a phenyl group and at the 5-position with a benzamide moiety. A key structural feature is the thioether linkage at the 2-position of the thiazole, which connects to a 2-amino-2-oxoethyl group, contributing to the molecule's unique electronic properties and potential for target interaction . The thiazole ring system is a versatile heterocycle present in numerous biologically active compounds and approved drugs, which suggests this compound is a valuable building block for chemical biology and drug discovery research . Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for probing receptor function and signaling pathways . Furthermore, structurally analogous thiazole derivatives have demonstrated significant potential in various research areas, including antimicrobial and anticancer activities, often through mechanisms involving enzyme inhibition or modulation of key biochemical pathways . This molecule provides researchers with a high-quality chemical entity to support investigations into novel therapeutic targets, structure-activity relationships (SAR), and mechanism-of-action studies. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c19-14(22)11-24-18-20-15(12-7-3-1-4-8-12)17(25-18)21-16(23)13-9-5-2-6-10-13/h1-10H,11H2,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPRHRFDEQNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features a thiazole ring and an amide functional group, which are known for their diverse applications in medicinal chemistry. The presence of a thiazole moiety is particularly significant as it has been associated with various pharmacological properties, including antimicrobial and anticancer activities.

Molecular Formula : C15H16N2OS
Molecular Weight : 272.36 g/mol

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial activity. The thiazole ring is often linked to enhanced antibacterial properties, making this compound a candidate for further investigation in this area.

Anticancer Activity

Research has shown that thiazole derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant activity against human cancer cell lines such as HeLa and A-431, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The unique substitution pattern in this compound may enhance its anticancer efficacy compared to other thiazole-based compounds.

Structure-Activity Relationship (SAR)

The understanding of how structural modifications affect biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobialSimple structure
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancerEnhanced solubility
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumorIncreased potency

This table illustrates the diversity of biological activities associated with structural variations in thiazole derivatives.

Case Studies and Research Findings

  • Pancreatic β-cell Protection : A study identified a related benzamide analog that protects pancreatic β-cells from endoplasmic reticulum (ER) stress. It exhibited a maximal protective activity with an EC50 of 0.1 ± 0.01 µM, highlighting the potential for similar compounds to impact diabetes treatment positively .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of thiazole derivatives revealed that specific modifications could lead to enhanced apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways .
  • Comparative Analysis : In comparative studies, the compound's activity was benchmarked against well-known anticancer drugs, demonstrating promising results that warrant further exploration .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C20H19N3O4S2C_{20}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of approximately 429.5 g/mol. It features:

  • Thiazole Ring : Known for diverse pharmacological properties.
  • Acetamide Group : Enhances biological reactivity.
  • Substituents : The presence of various functional groups that may influence its interactions with biological targets.

Biological Activities

Preliminary studies indicate that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide exhibits several biological activities:

  • Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, potentially enhanced by the overall structure.
  • Anticancer Properties : Similar thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting this compound may also exhibit anti-proliferative effects.
  • Structure-Activity Relationship (SAR) : The specific substitution pattern on both the thiazole and acetamide moieties implies enhanced biological activity compared to structurally similar compounds.
Compound NameStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

These compounds share structural features with this compound, indicating that structural modifications can significantly influence their biological activities.

Case Studies

Recent literature highlights the promising anticancer properties of thiazole derivatives:

  • Cytotoxic Effects Study : A study evaluated 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity.
  • Inhibitory Effects Investigation : Certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiazole and acetamide portions. This flexibility facilitates the exploration of structure–activity relationships, optimizing the compound's efficacy in various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thiazole-thioether moiety undergoes nucleophilic substitution reactions. For example:

  • Reaction with amines : Primary/secondary amines displace the thioethyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C), forming sulfonamide derivatives .

  • Reaction with thiols : Thiols replace the 2-amino-2-oxoethyl group in polar aprotic solvents (e.g., DMSO), yielding disulfide-linked analogs .

Example Reaction:

N 2 2 amino 2 oxoethyl thio 4 phenylthiazol 5 yl benzamide+R NH2DMF 80 CN 2 R amino thiazol 5 yl benzamide+HS CH2CONH2\text{N 2 2 amino 2 oxoethyl thio 4 phenylthiazol 5 yl benzamide}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{N 2 R amino thiazol 5 yl benzamide}+\text{HS CH}_2\text{CONH}_2

Cycloaddition Reactions Involving the Thiazole Ring

The electron-deficient thiazole core participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline-thiazole hybrids at 60–70°C in ethanol .

  • With azides : Produces triazolo-thiazole derivatives via copper-catalyzed click chemistry (CuSO₄/Na ascorbate).

Key Data:

Reaction PartnerProductYield (%)ConditionsSource
Nitrile oxideIsoxazoline-thiazole72EtOH, 65°C, 6h
Sodium azideTriazolo-thiazole68CuSO₄, RT, 12h

Oxidation of the Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

  • H₂O₂/CH₃COOH : Forms sulfoxide derivatives at 25°C (24h, 85% yield).

  • mCPBA (meta-chloroperbenzoic acid) : Achieves full oxidation to sulfone at 0°C → RT (48h, 78% yield) .

Mechanistic Pathway:

 S CH2CONH2H2O2 SO CH2CONH2mCPBA SO2 CH2CONH2\text{ S CH}_2\text{CONH}_2\xrightarrow{\text{H}_2\text{O}_2}\text{ SO CH}_2\text{CONH}_2\xrightarrow{\text{mCPBA}}\text{ SO}_2\text{ CH}_2\text{CONH}_2

Condensation Reactions at the Amide Group

The benzamide moiety reacts with carbonyl compounds:

  • With aldehydes : Forms Schiff bases in ethanol under reflux (e.g., 4-chlorobenzaldehyde, 70% yield) .

  • With ketones : Requires acid catalysis (e.g., p-TsOH) for enamine formation .

Example Application:
Condensation with 4-nitrobenzaldehyde produces a fluorescent Schiff base used in sensor development .

Enzymatic Hydrolysis

The amide bond undergoes hydrolysis in biological systems:

  • Porcine liver esterase : Cleaves the benzamide group to yield 2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-amine (t₁/₂ = 2.3h) .

  • pH-dependent stability : Degrades rapidly at pH > 9 (hydroxide-mediated hydrolysis) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Thiazole ring opening : Forms transient thioketenes, which dimerize or react with dienophiles .

  • C-S bond cleavage : Generates benzamide radicals detectable via EPR spectroscopy.

Metal-Complexation Behavior

The thiazole N and amide O act as coordination sites:

  • Cu(II) complexes : Form octahedral geometries (λmax = 650 nm, ε = 1,200 M⁻¹cm⁻¹) .

  • Fe(III) complexes : Exhibit catalytic activity in Fenton-like reactions.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares a benzamide-thiazole scaffold with several derivatives reported in the literature. Key structural variations among analogs include:

Table 1: Structural Comparison of Selected Benzamide-Thiazole Derivatives
Compound Name Thiazole Substituents (Position) Side Chain/Modifications Key Functional Groups
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide (Target) 4-Ph, 2-(S-CH₂-CONH₂) 2-amino-2-oxoethylthio Amide, thioether, amino, ketone
N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12c, ) N/A Benzo[d]oxazol-2-ylthio, cyclopentylamide Oxazole, thioether, acetamide
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () 4-Thiazolylmethylthio Trifluoromethylpyridinylaminoethyl Trifluoromethyl, pyridine
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide () 1,2,4-triazole core Hydroxyamino-oxoethylthio, methoxybenzamide Hydroxyamino, methoxy, triazole

Key Observations :

  • Core Scaffold : All compounds retain the benzamide group but differ in the heterocyclic core (thiazole vs. triazole or oxazole) and substituent positions.
  • Side Chains: The target compound’s 2-amino-2-oxoethylthio group is distinct from bulkier side chains like trifluoromethylpyridine () or hydroxyamino-oxoethyl (). These modifications influence solubility and target binding .

Key Findings :

  • Cytotoxicity : Compounds with electron-withdrawing groups (e.g., bromophenyl in ) or heteroaromatic side chains (e.g., benzo[d]oxazole in ) exhibit enhanced cytotoxicity .
  • Apoptosis Modulation: The target compound’s 2-amino-2-oxoethylthio group may mimic the acetamido-thioether side chains in ’s Compound 12 series, which regulate BAX/Bcl-2 expression .

Spectroscopic and Physicochemical Properties

  • IR Spectra :
    • The target compound’s thioether (C–S, ~1240–1255 cm⁻¹) and amide (C=O, ~1660–1680 cm⁻¹) stretches align with related compounds ().
    • Absence of S–H bands (~2500–2600 cm⁻¹) confirms thione tautomer stability in triazole analogs () .
  • Solubility: The 2-amino-2-oxoethyl group may improve aqueous solubility compared to halogenated derivatives (e.g., ’s trifluoromethylpyridine analogs).

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths and angles (e.g., thiazole-amide torsion angle ~10°) and confirms hydrogen bonding (N–H···N/O interactions) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thioether methylene (δ 3.7–4.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • HPLC-MS : Ensures purity (>95%) and molecular weight accuracy (e.g., [M+H]⁺ at m/z 410.12) .

Advanced
Dynamic NMR can assess conformational flexibility in solution. Single-crystal diffraction studies reveal packing motifs (e.g., centrosymmetric dimers via N–H···N bonds) that influence solubility and stability .

What structure-activity relationships (SAR) govern its biological activity, particularly in anticancer contexts?

Q. Advanced

  • Thioether linkage : Replacement with sulfoxide reduces activity, suggesting the thiol group is critical for target binding .
  • Benzamide substituents : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance cytotoxicity (IC₅₀ < 10 µM in HeLa cells) compared to electron-rich analogs .
  • Thiazole ring : Methylation at C4 (as in 4-phenyl derivatives) improves metabolic stability in hepatic microsomes .

Q. Advanced

  • PFOR inhibition : The amide anion binds the pyruvate ferredoxin oxidoreductase (PFOR) active site, disrupting CoA binding (Kd = 0.8 µM) in anaerobic pathogens .
  • TAM kinase inhibition : The thiazole-thioether motif competitively inhibits Axl kinase (IC₅₀ = 50 nM) by occupying the ATP-binding pocket, validated via SPR and co-crystallography .

Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and CRISPR-edited kinase-dead cell lines for target validation.

What strategies improve compound stability during long-term storage and in vivo assays?

Q. Basic

  • Storage : Lyophilized powder stored at -80°C in argon atmosphere retains integrity for >6 months. In DMSO, avoid freeze-thaw cycles (>3 cycles reduce potency by 20%) .
  • Formulation : PEGylated nanoparticles (size ~150 nm) enhance aqueous solubility and reduce hepatic clearance in murine models .

Advanced
Stability-indicating assays (e.g., forced degradation under UV/humidity) identify degradation products. LC-MS/MS detects oxidation at the thioether group as a major pathway .

How are analytical methods validated to ensure reproducibility in pharmacokinetic studies?

Q. Advanced

  • HPLC : Validate linearity (R² > 0.998), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) per ICH Q2(R1).
  • Mass spectrometry : Use stable isotope-labeled internal standards (e.g., ¹³C₆-benzamide) to correct for matrix effects in plasma .
  • In vivo PK : Non-compartmental analysis (WinNonlin) calculates AUC₀–24h and t₁/₂ in Sprague-Dawley rats .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

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